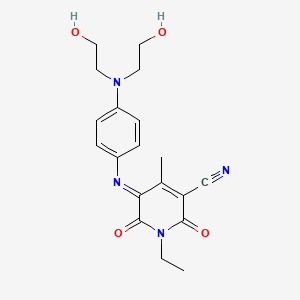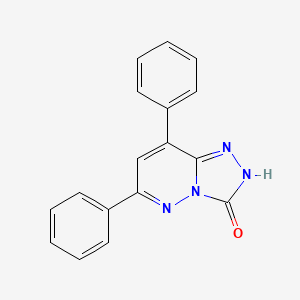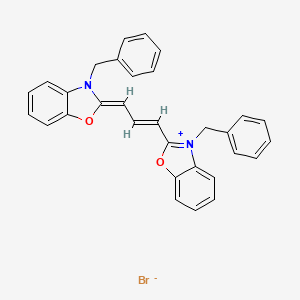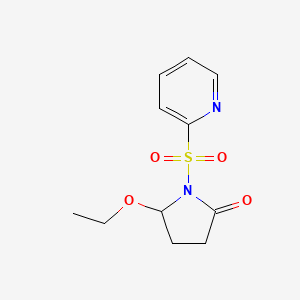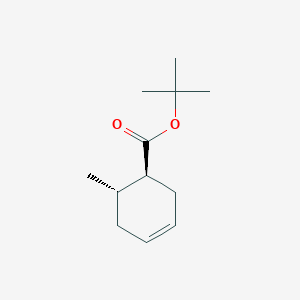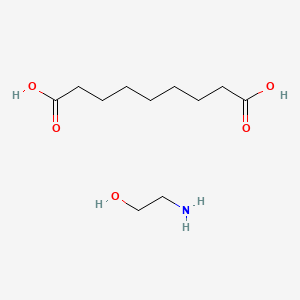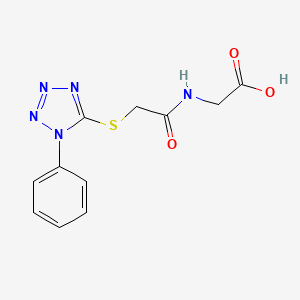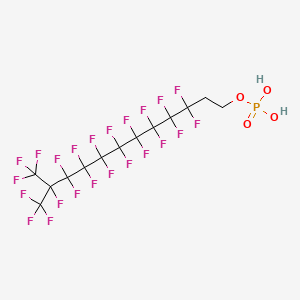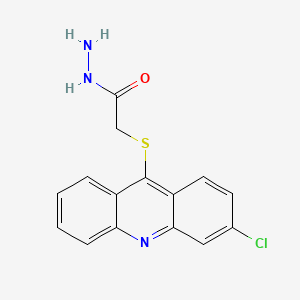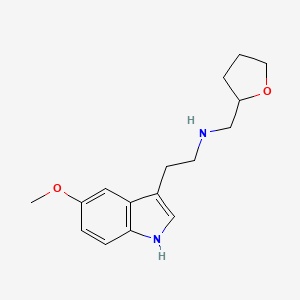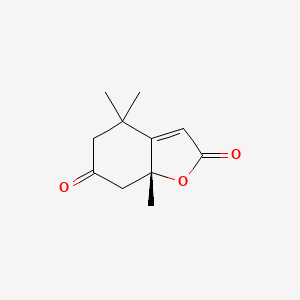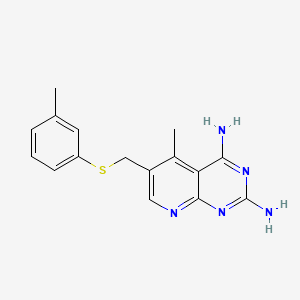
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methylphenylthio)methyl), 0.7 hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methylphenylthio)methyl), 0.7 hydrate is a compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a pyridopyrimidine core with various substituents that contribute to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5-methylpyrido(2,3-d)pyrimidine derivatives typically involves multiple steps. One common method includes the reductive amination of 2,4-diamino-5-methyl-6-carboxaldehyde with appropriately substituted indolines. The indolines are obtained from the corresponding indoles via NaCNBH3 reductions . Another approach involves nucleophilic displacement of 2,4-diamino-5-methyl-6-(bromomethyl)-pyrido(2,3-d)pyrimidine with various anions .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving halogenated intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
NaCNBH3: For reductive amination.
Thionyl chloride: For chlorination reactions.
Raney Ni: For reduction of nitro groups.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidines with potential biological activities .
Aplicaciones Científicas De Investigación
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine derivatives have been extensively studied for their potential as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. These compounds have shown promise in treating infections caused by Pneumocystis carinii and Toxoplasma gondii . Additionally, they have been explored for their antitumor activities .
Mecanismo De Acción
The primary mechanism of action for these compounds involves the inhibition of dihydrofolate reductase (DHFR). By binding to the active site of DHFR, these compounds prevent the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. This inhibition disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells .
Comparación Con Compuestos Similares
Similar Compounds
Trimetrexate: Another DHFR inhibitor with a similar mechanism of action.
Epiroprim: Contains a pyrrole ring as part of the side chain substitution on the phenyl ring.
Piritrexim: A nonclassical antifolate with potent DHFR inhibitory activity.
Uniqueness
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine derivatives are unique due to their conformationally restricted analogues, which enhance their selectivity and potency against specific DHFR enzymes . This structural uniqueness allows for better interaction with the target enzyme and improved therapeutic efficacy.
Propiedades
Número CAS |
174654-90-1 |
|---|---|
Fórmula molecular |
C16H17N5S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
5-methyl-6-[(3-methylphenyl)sulfanylmethyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H17N5S/c1-9-4-3-5-12(6-9)22-8-11-7-19-15-13(10(11)2)14(17)20-16(18)21-15/h3-7H,8H2,1-2H3,(H4,17,18,19,20,21) |
Clave InChI |
MNHWODGSAAWVCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)SCC2=CN=C3C(=C2C)C(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



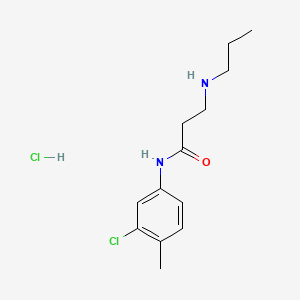
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
